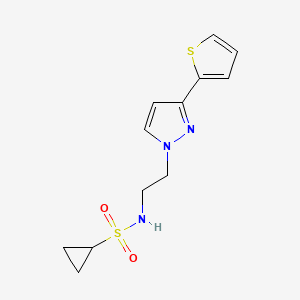

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S2/c16-19(17,10-3-4-10)13-6-8-15-7-5-11(14-15)12-2-1-9-18-12/h1-2,5,7,9-10,13H,3-4,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTFOMXVNUWUHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrazole ring can be synthesized via the cyclization of hydrazines with 1,3-diketones . The final step involves the coupling of the thiophene and pyrazole rings with a cyclopropanesulfonamide group under specific reaction conditions, such as the use of a base like potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Gewald reaction and the cyclization steps, as well as the development of more efficient catalysts and reaction conditions to streamline the coupling process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazoles.

Substitution: Various substituted thiophene derivatives depending on the substituent introduced.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. The cyclopropanesulfonamide group can enhance the binding affinity and specificity of the compound to its targets, leading to its biological effects .

Comparison with Similar Compounds

Pyrazole-Containing Sulfonamides

Example : (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide ()

- Structural Differences : The pyrazole in the target compound is substituted at the 3-position with a thiophene, whereas the analog in has a pyridinyl group at the 1-position and a methyl group at the 3-position. The sulfonamide in the latter is attached to a benzene ring rather than a cyclopropane.

- Synthesis : Both compounds use multi-step syntheses, but the analog in employs hydrazine coupling, whereas the target compound’s synthesis likely involves alkylation of the pyrazole-thiophene scaffold.

- Implications : The cyclopropane in the target compound may confer greater metabolic stability compared to the benzene-sulfonamide analog, as cyclopropanes are less prone to oxidative metabolism .

Thiophene-Linked Sulfonamides

Examples :

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine ()

- Structural Differences : These analogs lack the pyrazole and cyclopropane moieties but share the thiophene group. The target compound’s ethyl linker between pyrazole and sulfonamide may enhance conformational flexibility compared to the rigid naphthalene backbone in .

- Functional Groups : The hydroxyl and amine groups in ’s compounds could increase solubility, while the target compound’s sulfonamide and cyclopropane may prioritize target binding over solubility .

Cyclopropanesulfonamide Derivatives

Example : N-((1S,3R,4S)-3-Ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide ()

- Structural Differences : This analog contains an imidazo-pyrrolo-pyrazine core instead of pyrazole-thiophene. The cyclopropane is part of a cyclopentyl scaffold, whereas the target compound’s cyclopropane is directly attached to the sulfonamide.

- Synthesis : Both use advanced coupling reagents (e.g., HATU/DIEA in ), but the target compound’s synthesis likely avoids the mercury-based reagents required for the imidazo-pyrrolo-pyrazine analog .

- Molecular Weight : The analog in has a higher molecular weight (LC/MS: 418 m/z), suggesting the target compound may exhibit better bioavailability due to its smaller size .

Thiazinone Sulfonamides

Example : N-Substituted 1,3-thiazin-2-ones ()

- Structural Differences: Thiazinones replace the pyrazole-thiophene system with a six-membered sulfur-containing ring. The sulfonamide is directly attached to the thiazinone, whereas the target compound uses an ethyl linker.

- Synthesis: Thiazinones are synthesized via one-pot reactions with chlorosulfonyl isocyanate (CSI), contrasting with the multi-step approaches for pyrazole-thiophene derivatives.

- Biological Relevance: Thiazinones are explored for antimicrobial activity, while the target compound’s pyrazole-thiophene scaffold may target kinases or GPCRs .

Biological Activity

The compound N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, based on recent research findings.

Molecular Characteristics

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : 318.39 g/mol

- CAS Number : 2097912-70-2

The compound features a unique structure composed of a cyclopropanesulfonamide moiety linked to an ethyl chain that connects to a thiophen-2-yl pyrazole group. This structural configuration suggests potential interactions with various biological targets due to the presence of heterocycles.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Reaction of thiophene with hydrazine derivatives.

- Introduction of the Ethyl Linker : Using bromoethylamine to create the ethyl connection.

- Cyclopropane Sulfonamide Formation : Employing cyclopropanation reactions with sulfonamides.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar pyrazole derivatives against various bacterial and fungal strains. For instance, compounds similar in structure demonstrated significant inhibition against:

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

These results indicate that the presence of the thiophene and pyrazole rings enhances antimicrobial activity, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, where treated groups showed significant reduction in swelling compared to control groups.

Antioxidant Properties

Antioxidant assays using DPPH and hydroxyl radical scavenging methods have shown that compounds with similar structures exhibit notable antioxidant activities. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

These findings suggest that this compound may serve as a promising candidate for further development as an antioxidant agent .

Computational Studies

Computational modeling and molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies indicate strong interactions with COX enzymes and bacterial ribosomes, supporting experimental findings on its biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.